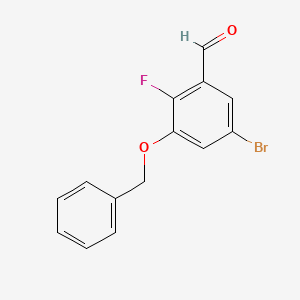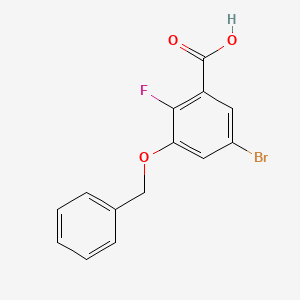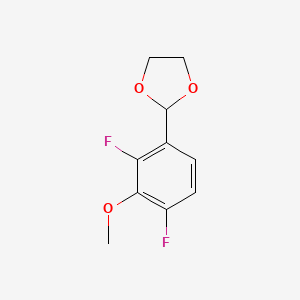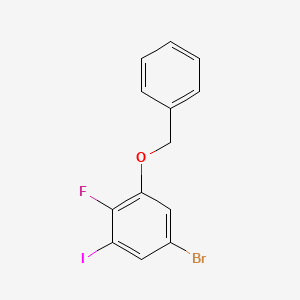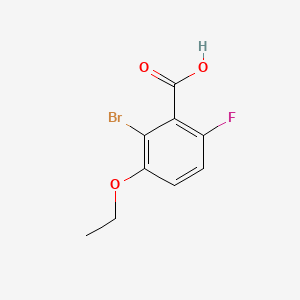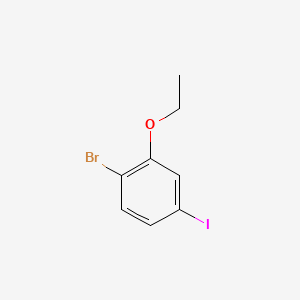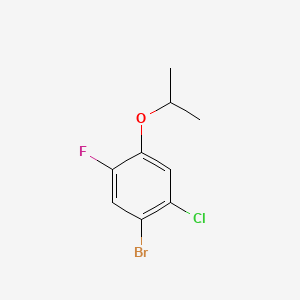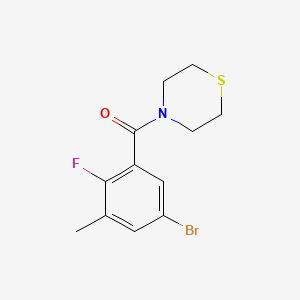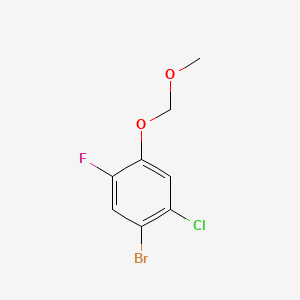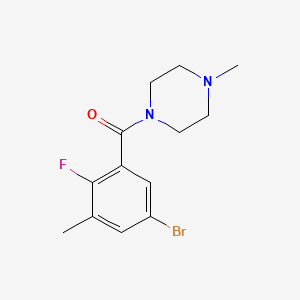
(5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C13H16BrFN2O . It’s important to note that while there is limited information available specifically for this compound, there are related compounds that have been studied in more detail .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine (Br), a fluorine (F), a nitrogen (N), and an oxygen (O) atom, along with carbon © and hydrogen (H) atoms . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Aplicaciones Científicas De Investigación
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone could be synthesized into derivatives that might serve as potent antiviral agents, potentially contributing to the treatment of viral infections.
Anti-Inflammatory Applications
The indole scaffold is known for its bioactivity, including anti-inflammatory properties . The compound could be utilized in the synthesis of new molecules aimed at treating inflammatory conditions, possibly by inhibiting key inflammatory pathways or molecules.
Cancer Research
Indole derivatives are also recognized for their anticancer properties . The compound could be investigated for its potential to act as a precursor in the synthesis of anticancer agents, particularly those targeting specific pathways or receptors overexpressed in cancer cells.
Antimicrobial Studies
The broad-spectrum antimicrobial activity of indole derivatives makes them valuable in the search for new antibiotics . (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone could be explored for its antimicrobial potential, especially in an era where antibiotic resistance is a growing concern.
Chemical Synthesis and Organic Transformations
Indole derivatives are important in organic synthesis, providing a framework for various chemical transformations . The compound could be used in catalytic processes or as a building block in the synthesis of complex organic molecules.
Diabetes Mellitus Treatment
Compounds structurally related to (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone have been used in the preparation of antidiabetic agents . Research could focus on the compound’s utility in creating new treatments for diabetes mellitus, particularly as an inhibitor of glucose transporters.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(5-bromo-2-fluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O/c1-9-7-10(14)8-11(12(9)15)13(18)17-5-3-16(2)4-6-17/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMZRCYBPOXKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)N2CCN(CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

